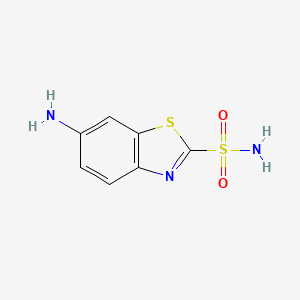

6-Amino-2-benzothiazolesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,3-benzothiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c8-4-1-2-5-6(3-4)13-7(10-5)14(9,11)12/h1-3H,8H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSGGVHHSMAUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879078 | |

| Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94641-11-9 | |

| Record name | Aminozolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094641119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-2-BENZOTHIAZOLESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR69RTSOVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies

General Approaches to Benzothiazole (B30560) Sulfonamide Synthesis

The construction of the benzothiazole sulfonamide scaffold can be achieved through several reliable synthetic routes. These methods primarily focus on the formation of the heterocyclic benzothiazole core, followed by the introduction or modification of the sulfonamide group.

Condensation Reactions with 2-Aminothiophenols

A cornerstone in the synthesis of benzothiazoles is the condensation reaction of 2-aminothiophenols with various electrophilic partners. mdpi.comnih.govresearchgate.net This approach is widely utilized due to the ready availability of the starting materials and the versatility of the reaction. The reaction typically proceeds by nucleophilic attack of the thiol group, followed by cyclization involving the amino group to form the benzothiazole ring.

Commonly employed reagents for this condensation include:

Aldehydes and Ketones: These react with 2-aminothiophenol (B119425) to form 2-substituted benzothiazoles. The reaction can be catalyzed by acids or oxidizing agents. mdpi.comnih.gov For instance, the condensation of 2-aminothiophenol with aldehydes can be efficiently promoted by a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature. nih.gov

Carboxylic Acids and Acyl Chlorides: These reagents lead to the formation of 2-substituted benzothiazoles, often requiring dehydrating agents like polyphosphoric acid (PPA) to facilitate the cyclization. mdpi.comnih.gov

Carbon Disulfide: In the presence of a base, carbon disulfide reacts with 2-aminothiophenol to yield 2-mercaptobenzothiazole, a versatile intermediate for further functionalization. mdpi.com

Modern and Eco-friendly Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. nih.govresearchgate.netnih.gov These "green" approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.

Key advancements in this area include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of benzothiazoles. mdpi.comresearchgate.net For example, the reaction of 2-aminothiophenol with aldehydes can be completed in minutes under microwave irradiation, often in the absence of a solvent. mdpi.com

Catalyst-Free and Solvent-Free Reactions: Some synthetic protocols have been developed that proceed efficiently without the need for a catalyst or solvent, particularly at elevated temperatures in a molten state. mdpi.com

Use of Greener Catalysts and Solvents: Researchers are exploring the use of more environmentally benign catalysts, such as iodine acetate (B1210297) grafted on a polystyrene polymer support, and solvents like water or ethanol. nih.gov For instance, ammonium (B1175870) chloride has been used as a recyclable catalyst for the synthesis of benzothiazoles in a methanol-water mixture at room temperature. nih.gov Graphene oxide has also been employed as a metal-free acid catalyst and oxidizing agent in the synthesis of benzothiazoles. researchgate.net

Specific Routes for 6-Amino-2-benzothiazolesulfonamide and Analogues

The synthesis of the target compound, this compound, and its analogues often requires multi-step sequences that allow for the precise introduction of the amino and sulfonamide functionalities at the desired positions of the benzothiazole ring.

Reduction of Nitro Precursors

A common and effective strategy for introducing the 6-amino group is through the reduction of a corresponding 6-nitrobenzothiazole (B29876) precursor. nih.govresearchgate.net This method is advantageous because the nitro group can be introduced early in the synthetic sequence and then converted to the amine at a later stage.

The synthesis typically begins with the condensation of 2-amino-5-nitrothiophenol with an appropriate reagent to form the 6-nitrobenzothiazole core. nih.gov For example, the reaction of 2-amino-5-nitrothiophenol with substituted benzaldehydes in pyridine (B92270) yields 6-nitro-2-(substituted-phenyl)benzothiazoles. nih.gov

The subsequent reduction of the nitro group can be achieved using various reducing agents. A widely used method involves tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid and methanol. nih.gov This reaction efficiently converts the 6-nitro group to a 6-amino group, providing the desired amine derivative.

| Precursor | Reducing Agent | Product | Reference |

| 6-nitro-2-(substituted-phenyl)benzothiazole | SnCl₂·2H₂O / HCl / Methanol | 6-amino-2-(substituted-phenyl)benzothiazole | nih.gov |

| 6-nitro-1,3-benzothiazol-2-amine | Not specified in provided context | 6-amino-1,3-benzothiazol-2-amine | nih.gov |

Functionalization of the Benzothiazole Ring System

Direct functionalization of a pre-formed benzothiazole ring is another important strategy for synthesizing derivatives of this compound. This can involve electrophilic substitution reactions or the modification of existing functional groups.

The introduction of a sulfonamide group at the 2-position of the benzothiazole ring is a key transformation. While the direct sulfonation of 2-aminobenzothiazole (B30445) can be challenging, alternative methods are employed. One approach involves the diazotization of 2-aminobenzothiazole followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) salt to generate the corresponding sulfonyl chloride. This intermediate can then be reacted with ammonia (B1221849) or an amine to furnish the desired sulfonamide.

Further functionalization of the benzene (B151609) ring of the benzothiazole nucleus, such as nitration to introduce a nitro group at the 6-position, can be carried out on the 2-substituted benzothiazole. This nitro group can then be reduced to an amino group as described previously.

Design and Synthesis of Novel Benzothiazole-Sulfonamide Derivatives

The design and synthesis of new benzothiazole-sulfonamide derivatives is an active area of research, driven by the quest for compounds with enhanced biological activities. nih.govacs.orgnih.govrsc.org This often involves a ligand-based design approach, where new molecules are created based on the structural and functional properties of known active compounds. nih.gov

The synthesis of these novel derivatives typically builds upon the established methodologies for benzothiazole and sulfonamide formation. For instance, a series of novel 2-aminobenzothiazole derivatives bearing a sulfonamide at the 6-position were designed and synthesized. nih.gov This involved a multi-step synthesis starting from commercially available materials.

Another approach involves the synthesis of hybrid molecules that incorporate the benzothiazole-sulfonamide scaffold with other pharmacologically relevant moieties. For example, novel benzothiazole-based pyrimidinesulfonamide scaffolds have been synthesized by reacting ylidenes of benzothiazoles with sulfaguanidine (B1682504) derivatives. acs.org

Structure-activity relationship (SAR) studies play a crucial role in guiding the design of new derivatives. rsc.org These studies help to identify the key structural features responsible for the biological activity and can inform the design of more potent and selective compounds. For example, SAR studies on a series of benzothiazole derivatives bearing an amide moiety revealed that the electronic and lipophilic properties of a phenyl ring substituent significantly influenced their antibacterial activity. rsc.org

| Derivative Type | Synthetic Strategy | Reference |

| 2-Aminobenzothiazole-6-sulfonamides | Multi-step synthesis from commercial starting materials | nih.gov |

| Benzothiazole-based pyrimidinesulfonamides | Reaction of benzothiazole ylidenes with sulfaguanidine derivatives | acs.org |

| Benzothiazole derivatives with an amide moiety | Ligand-based design and multi-step synthesis | rsc.org |

Incorporation of Heterocyclic Moieties (e.g., guanidines, imidazoles, quinoxalines)

The strategic incorporation of heterocyclic systems such as guanidines, imidazoles, and quinoxalines onto the this compound core has been a subject of scientific investigation. These modifications are typically achieved by leveraging the reactivity of the amino and sulfonamide groups of the benzothiazole ring.

Guanidines: The synthesis of cyclic guanidine-incorporated benzothiazole-6-sulfonamides has been reported. tandfonline.com These syntheses can result in compounds where the guanidine (B92328) moiety is attached, leading to primary sulfonamides that have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. tandfonline.com The general approach involves carefully controlled reactions to link the guanidine functionality while preserving the primary sulfonamide group, which is often crucial for biological activity. Studies have shown that these derivatives can exhibit potent and selective inhibition of certain enzymes. tandfonline.com

Imidazoles: The synthesis of imidazole-containing derivatives can be approached through several established methods for imidazole (B134444) ring formation. researchgate.netmdpi.com One common strategy is the multicomponent reaction, such as the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an amine source. mdpi.com For instance, a substituted benzaldehyde (B42025) could be reacted with a suitable dicarbonyl compound and an amine in the presence of an acid catalyst to construct the imidazole ring, which can then be linked to the benzothiazole scaffold. researchgate.net Another versatile method is the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent. mdpi.com This approach allows for the creation of a wide array of substituted imidazoles that could be designed to couple with the this compound core.

Quinoxalines: The incorporation of a quinoxaline (B1680401) moiety onto a benzothiazole sulfonamide has been successfully demonstrated. mdpi.com A general and effective method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net In a specific example, 2-amino-benzothiazole-6-sulfonamide was condensed with pre-synthesized substituted quinoxaline derivatives in ethanol to yield the final quinoxaline sulfonamide products in moderate to good yields (60–82%). mdpi.com The reactivity in these condensation reactions can be influenced by the electronic nature of the substituents on the quinoxaline ring, with electron-donating groups generally leading to higher yields. mdpi.com

The following tables summarize representative synthetic strategies for incorporating these heterocyclic moieties.

Table 1: Synthesis of Quinoxaline-Containing Benzothiazole Sulfonamides

| Reactants | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-benzothiazole-6-sulfonamide, Substituted 3-methylquinoxaline-2H-one derivatives | Ethanol | Benzothiazole Quinoxaline Sulfonamides | 60-82 | mdpi.com |

| o-Phenylenediamine, 1,2-Dicarbonyl compound | Toluene, MoVP catalyst, Room Temperature | Quinoxaline Derivatives | High | nih.gov |

This table illustrates common condensation methods for synthesizing quinoxaline derivatives, which can be subsequently coupled to the benzothiazole sulfonamide core.

Table 2: General Synthetic Approaches for Imidazole Derivatives

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Debus-Radziszewski Reaction | Dicarbonyl compound, Aldehyde, Ammonium acetate | A three-component condensation reaction to form substituted imidazoles. | mdpi.com |

| van Leusen Imidazole Synthesis | Tosylmethylisocyanide (TosMIC), Aldehyde, Amine | A cycloaddition reaction leading to the formation of the imidazole ring. | mdpi.com |

This table outlines versatile synthetic routes that can be adapted for the preparation of imidazole-containing building blocks for further reaction with this compound.

Table 3: Synthesis of Cyclic Guanidine-Benzothiazole-6-sulfonamides

| Starting Material | Key Feature of Product | Investigated for | Reference |

|---|---|---|---|

| Benzothiazole-6-sulfonamide | Cyclic guanidine moiety incorporated | Inhibition of carbonic anhydrase isoforms | tandfonline.com |

This table highlights a synthetic modification of the benzothiazole-6-sulfonamide core with cyclic guanidines.

Biological Activities and Molecular Mechanisms

Antimicrobial Research

The urgent need for novel antimicrobial agents to combat rising drug resistance has spurred research into various chemical scaffolds, including benzothiazole (B30560) derivatives.

Antibacterial Activity and Mechanisms (e.g., DHPS Enzyme Targeting)

Sulfonamide-containing compounds have long been recognized for their broad-spectrum antibacterial properties. nih.gov Their primary mechanism of action involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. nih.gov By competing with the enzyme's natural substrate, para-aminobenzoic acid (pABA), these compounds disrupt the production of dihydrofolate, a precursor for DNA synthesis, ultimately halting bacterial growth. nih.gov

Derivatives of benzothiazole incorporating a sulfonamide moiety have been a focus of research to develop new DHPS inhibitors. nih.gov Studies on newly synthesized benzothiazole derivatives have shown a range of antibacterial activities. For instance, certain novel N-arylsulfonylpyridones and related benzothiazole compounds have demonstrated activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) varying from 0.025 to 2.609 mM. nih.gov

In one study, a series of 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives were synthesized and evaluated for their ability to inhibit the DHPS enzyme. nih.gov The most active of these compounds exhibited an IC50 value of 7.85 µg/mL, which is comparable to the standard drug sulfadiazine (B1682646) (IC50 of 7.13 µg/mL). nih.gov Molecular docking studies suggest that these compounds bind within the pABA pocket of the DHPS enzyme. nih.gov

| Compound Type | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N-arylsulfonylpyridone derivatives | Staphylococcus aureus | 0.025 - 2.609 mM | nih.gov |

| 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one | Staphylococcus aureus | Most active compound MIC: 0.025 mM | nih.gov |

Antifungal Activity

The antifungal potential of benzothiazole sulfonamides has also been explored, though less extensively than their antibacterial properties. In studies evaluating new benzothiazole derivatives, compounds were tested against fungal strains such as Candida albicans. nih.gov While these investigations indicate the potential for antifungal activity within this class of compounds, specific data on the antifungal efficacy of 6-Amino-2-benzothiazolesulfonamide is not extensively detailed in the available literature.

Antimalarial and Antileishmanial Investigations

Research into the antiprotozoal activity of benzothiazole derivatives is an emerging area. While related heterocyclic compounds like aminothiazoles have been investigated as potential antileishmanial agents, with some compounds showing potent in vitro activity against Leishmania donovani, specific studies focusing on this compound for antimalarial or antileishmanial properties are limited. nih.gov The exploration of the benzothiazole scaffold in this context remains a potential area for future research.

Anti-mycobacterial Activity

The search for new treatments for tuberculosis has led to the investigation of various chemical classes, including benzothiazole derivatives. An amino-benzothiazole scaffold was identified from a whole-cell screen against a recombinant Mycobacterium tuberculosis strain. nih.gov This led to the exploration of numerous analogs, some of which demonstrated improved potency and reduced cytotoxicity. nih.gov

Key findings from this research include:

The identification of molecules with bactericidal activity against both replicating and non-replicating M. tuberculosis. nih.gov

Some compounds showed excellent potency against intracellular M. tuberculosis within murine macrophages, with IC50 values below 10 µM. nih.gov

The mechanism of action for some benzothiazole derivatives has been linked to the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. nih.gov

| Activity Type | Measurement | Result | Reference |

|---|---|---|---|

| Activity against LepB-hypomorphic M. tuberculosis | MIC | 14 to 82 µM for active compounds | nih.gov |

| Activity against intracellular M. tuberculosis | IC50 | <10 µM for most potent compounds | nih.gov |

Anti-inflammatory and Analgesic Research

Chronic inflammatory diseases represent a significant area of unmet medical need, and the development of novel anti-inflammatory agents is a key research focus.

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase-2, 5-Lipoxygenase, NF-κB Pathway)

The anti-inflammatory effects of many drugs are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the production of prostaglandins, which are potent inflammatory mediators. cloudfront.net The selective inhibition of COX-2 is the mechanism of action for a major class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Sulfonamide-containing molecules are a well-known structural class of COX-2 inhibitors. nih.gov

5-Lipoxygenase (5-LOX): This enzyme catalyzes the formation of leukotrienes from arachidonic acid. nih.gov Leukotrienes are involved in various inflammatory and allergic responses. nih.gov Inhibition of 5-LOX is therefore a promising strategy for the treatment of conditions like asthma. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. nih.govbiorxiv.org The inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory drug development. biorxiv.org

While the sulfonamide moiety present in this compound suggests a potential for COX-2 inhibition, direct evidence from studies specifically investigating its effect on COX-2, 5-LOX, or the NF-κB pathway is not widely available. The compound has been studied as a carbonic anhydrase inhibitor, indicating it possesses biological activity, but its role in modulating these specific inflammatory mediators requires further investigation. nih.gov

In Vivo Anti-oedema and Antinociceptive Models

Research into novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties has demonstrated notable anti-inflammatory and analgesic activities in vivo. tandfonline.com In studies using carrageenan-induced rat paw oedema, certain derivative compounds showed significant inhibition of oedema. tandfonline.com For instance, compounds designated as 17c and 17i produced a reduction in oedema of 72-80% and 64-78%, respectively, over a three-hour period. tandfonline.com In analgesic activity experiments, these same derivatives were comparable to the standard drug celecoxib. tandfonline.com The structure-activity relationship (SAR) data from this research suggested that derivatives featuring an additional hydroxyl (OH) or amine (NH) group exhibited the most potent analgesic effects. tandfonline.com

Anticonvulsant Research

The benzothiazole nucleus is a key pharmacophore in the development of new anticonvulsant therapies. nih.govnih.gov Riluzole, a marketed drug containing a benzothiazole moiety, exhibits an anticonvulsant activity spectrum similar to phenytoin. nih.gov This has spurred further investigation into various benzothiazole derivatives for their efficacy against epilepsy and other seizure disorders. nih.gov

Neuropharmacological Mechanisms (e.g., Ion Channel Modulation)

The anticonvulsant effects of this compound and its analogues are attributed to several key molecular mechanisms.

Carbonic Anhydrase Inhibition : The parent compound, this compound (also known as aminozolamide), is identified as a carbonic anhydrase inhibitor. tandfonline.comresearchgate.net This class of drugs is known to be effective in treating epilepsy. pharmacologyeducation.org The mechanism involves reducing the pH effects of metabolic acidosis in the brain, which can suppress seizure activity. Derivatives such as 6-ethoxy-2-benzothiazolesulfonamide also function as carbonic anhydrase inhibitors.

Modulation of Excitatory and Inhibitory Neurotransmission : Some of the most effective antiepileptic drugs work by redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk Research on a derivative, 2-Amino-6-trifluoromethoxy benzothiazole, suggests it acts as an antagonist of excitatory amino acid neurotransmission, which contributes to its anticonvulsant action. drugbank.com Other general mechanisms for anticonvulsants include enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and inhibiting sodium or calcium channel activity. pharmacologyeducation.orgdrugbank.com

Interaction with Nicotinic Acetylcholine (B1216132) Receptors : Molecular docking studies on novel benzothiazole sulfonamide derivatives have shown binding interactions with nicotinic acetylcholine ion-gated receptors, suggesting another potential pathway for their anticonvulsant effects. nih.gov

Efficacy in Seizure Models

Derivatives of this compound have demonstrated efficacy in various preclinical seizure models. These models are crucial for evaluating the potential therapeutic application of new compounds.

Two common models are:

Maximal Electroshock (MES) Seizure Model : This test induces a generalized tonic-clonic seizure and is considered a model for generalized seizures in humans. Blockade of seizure spread is a key measure of efficacy. drugbank.com

Pentylenetetrazole (PTZ) Seizure Model : The convulsant drug PTZ is used to induce seizures that resemble human absence seizures. drugbank.com

The table below summarizes the efficacy of specific benzothiazole derivatives in these models.

| Compound/Derivative | Seizure Model | Result |

| Benzothiazole Sulfonamide Derivatives | Maximal Electroshock (MES) | Compound 9 emerged as the most potent anticonvulsant agent. nih.gov |

| Benzothiazole Sulfonamide Derivatives | Pentylenetetrazole (PTZ) | Compound 8 was observed to be the most potent anticonvulsant agent. nih.gov |

Antiviral Research (e.g., Anti-HIV Activity)

The benzothiazole scaffold is a versatile structure that has been extensively explored for its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). nih.govmdpi.com While clinical efficacy has not yet been established, numerous derivatives have shown potent anti-HIV activity in laboratory settings. nih.gov The primary molecular targets for these compounds are critical viral enzymes such as reverse transcriptase, integrase, and protease. nih.gov

Different benzothiazole derivatives have been shown to inhibit HIV through various mechanisms:

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) : One series of compounds was designed to act as NNRTIs, which bind to and inhibit the reverse transcriptase enzyme, preventing the virus from converting its RNA genome into DNA. mdpi.com

Hybrid Molecules : Through a process of molecular hybridization, different bioactive pharmacophores have been combined with a benzothiazole moiety to enhance antiviral potential. nih.gov For example, series of benzothiazole-containing dioxothiazolines and hybrid benzothiazolyl-coumarins have been synthesized and evaluated, with some showing promising anti-HIV effects. nih.govnih.gov One 6-chlorobenzothiazole derivative, in particular, demonstrated a potent anti-HIV effect. nih.gov

Antioxidant Research

Oxidative stress is implicated in numerous diseases, making the development of new antioxidant agents a critical area of research. nih.gov The benzothiazole nucleus has been a focus of these efforts, with various derivatives showing significant antioxidant capabilities. nih.govmdpi.com

The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of a compound to scavenge free radicals. mdpi.com

Key findings from research on benzothiazole derivatives include:

Influence of Chemical Structure : The presence of specific functional groups significantly impacts antioxidant activity. For instance, derivatives with a catechol (two adjacent hydroxyl groups on a benzene (B151609) ring) functionality exhibit strong antioxidant capacity. mdpi.com This is attributed to the ability to form a stable radical through resonance. mdpi.com

Superiority of Thiazole (B1198619) Moiety : In comparative studies of different heterocyclic compounds, those containing a thiazole ring demonstrated superior antioxidant activity. nih.gov The electron-rich nature of the thiazole ring enhances its electron-donating capacity, allowing it to stabilize free radicals effectively. nih.gov

Multifunctional Profile : Certain benzothiazole derivatives exhibit a multifunctional profile, combining antioxidant properties with other beneficial activities like UV filtering and antiproliferative effects against cancer cells, making them candidates for skin-protective agents. nih.govmdpi.com For example, one derivative, BZTcin4, showed excellent antioxidant capacity, broad-spectrum photoprotection, and selective activity against human melanoma cells. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Modifications with Biological Potency

The core structure of benzothiazole-2-sulfonamide is a key pharmacophore, particularly for inhibiting metalloenzymes like carbonic anhydrases (CAs). The sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, anchoring the inhibitor to the zinc ion in the enzyme's active site. The 6-amino group provides a site for further modification, allowing for the exploration of the inhibitor's interaction with the surrounding amino acid residues of the target enzyme.

Research into a series of cyclic guanidine-incorporated benzothiazole-6-sulfonamides demonstrated that compounds with a primary sulfonamide moiety were necessary for inhibitory activity against cytosolic human carbonic anhydrase (hCA) isoforms I, II, and VII. nih.gov In contrast, derivatives where the sulfonamide was modified (sulfaguanidine derivatives) were completely inactive against hCA I. nih.gov This highlights the essential role of the unsubstituted sulfonamide group for potent inhibition.

Further studies on 2-aminobenzothiazoles have shown that substitutions on the benzothiazole (B30560) nucleus significantly impact biological effects, which can range from anticancer to antimicrobial activity. mdpi.comnih.gov For instance, the introduction of different groups at the 6-position of the benzothiazole ring has been a common strategy to modulate activity. mdpi.com

Impact of Substituents on Activity and Selectivity (e.g., position, electronic properties, lipophilicity)

The nature and position of substituents on the 6-amino-2-benzothiazolesulfonamide scaffold are determinant factors for both the potency and selectivity of these compounds.

Position: The 6-position on the benzothiazole ring is a key site for introducing substituents to enhance interactions with the target enzyme. In a study of benzothiazole-based inhibitors, modifications at the 6-position were explored to improve binding and antiproliferative activity. nih.gov For example, attaching aryl groups to the 6-position of 2-aminobenzothiazoles yielded compounds with significant urease inhibition and nitric oxide scavenging activities. researchgate.net

Electronic Properties: The electronic nature of the substituents can influence the acidity of the sulfonamide group and its binding affinity. In a series of 2-aminobenzothiazole-thiazolidinone hybrids, it was found that electron-donating groups on the phenyl ring attached to the benzothiazole system were favorable for antiproliferative activity. nih.gov Conversely, in other series, electron-withdrawing groups have been shown to enhance potency. nih.gov For example, a 6-chloro derivative of N-benzyl-benzo[d]thiazol-2-amine showed significant biological activity. nih.gov

Lipophilicity: Lipophilicity, or the compound's affinity for fatty environments, plays a crucial role in its ability to cross cell membranes and reach its target. The introduction of lipophilic groups can enhance cell-based potency. In the development of benzene- and benzothiazole-sulfonamide analogues, a "tail approach" was used, where lipophilic tails were added to the core structure. This strategy led to compounds with potent, nanomolar-level inhibition of tumor-associated carbonic anhydrase IX. nih.gov

A study on imidazoline-incorporated sulfonamides found that unsubstituted imidazoline (B1206853) rings led to the most effective hCA II inhibitors, suggesting an optimal balance of properties is required. nih.gov The addition of larger, more complex groups could lead to steric hindrance or unfavorable interactions within the enzyme's active site. nih.gov

The following table summarizes the inhibitory activity of a series of benzothiazole-6-sulfonamides against different human carbonic anhydrase isoforms, illustrating the impact of structural modifications.

| Compound | Modification | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA VII (K_I in nM) |

| 6a | Imidazoline | 157.4 | 37.6 | 442.4 |

| 6b | 4-Methyl-imidazoline | 345.2 | 55.4 | 1547 |

| 6c | 4,5-Dimethyl-imidazoline | 577.6 | 65.6 | 7590 |

| 7a | Benzimidazoline | 245.8 | 84.0 | 4927 |

| 7b | 5-Methyl-benzimidazoline | 455.2 | 245.7 | 8544 |

| 7c | 5,6-Dimethyl-benzimidazoline | 577.6 | 577.6 | 9533 |

| Data sourced from a study on cyclic guanidine (B92328) incorporated benzothiazole-6-sulfonamides. nih.gov A lower K_I value indicates stronger inhibition. |

Rational Design Principles for Enhanced Efficacy

The development of more potent and selective this compound derivatives is increasingly guided by rational design principles, which leverage structural biology and computational chemistry. nih.gov

One key principle is the tail approach , which involves adding moieties to the core scaffold that can extend into hydrophilic or hydrophobic pockets of the enzyme's active site, thereby increasing affinity and selectivity. nih.gov This has been successfully applied to develop selective inhibitors for the tumor-associated CA IX over other isoforms. nih.gov

Structure-based drug design is another powerful strategy. By using the crystal structures of target enzymes, inhibitors can be designed to have complementary shapes and chemical features to the active site. nih.gov For example, molecular docking studies are used to predict the binding modes of newly designed compounds, helping to explain their inhibitory activity and selectivity among different CA isoforms. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structures of compounds with their biological activities. excli.de This allows for the prediction of the potency of new, unsynthesized derivatives, guiding the design process toward more effective compounds. excli.de

The combination of ligand-based and structure-based pharmacophore modeling has been used to design focused libraries of benzothiazole-based inhibitors for targets like Hsp90. nih.gov This approach identifies the key chemical features required for binding and activity, enabling the rational design of novel compounds with enhanced efficacy. nih.gov

Pharmacological and Preclinical Evaluation

Ocular Disposition and Distribution Studies

The study of how 6-Amino-2-benzothiazolesulfonamide, also known as aminozolamide, behaves within the eye is crucial to understanding its therapeutic potential. Research has focused on its ability to permeate ocular tissues and its subsequent distribution and metabolism.

In vitro experiments have demonstrated that the penetration rate of aminozolamide across excised rabbit corneas is comparable to that of ethoxzolamide. nih.gov This suggests that the compound can effectively cross the corneal barrier to reach intraocular tissues. Following topical application to the eyes of anesthetized rabbits, the drug was measured in the aqueous humor and the iris/ciliary body. nih.gov

Further studies on a related compound, 6-hydroxyethoxy-2-benzothiazole sulfonamide (6-HS), provide additional insights into the corneal permeability of this class of drugs. The corneal permeability coefficient for 6-HS in normal rabbit eyes was determined to be approximately 2.9 x 10⁻⁶ cm/sec. nih.gov Interestingly, in a model of long-duration glaucoma, the corneal permeability was 1.8 times greater than in normal eyes, suggesting that disease state may influence drug penetration. nih.gov The sclera was found to be significantly more permeable to 6-HS than the cornea, with drug passage through the sclera being 11 times greater than through the cornea after four hours of perfusion. nih.gov

The table below summarizes the key findings on corneal permeability:

| Compound | Animal Model | Key Findings |

| This compound | Rabbit | Penetration rate across excised corneas equivalent to ethoxzolamide. nih.gov |

| 6-hydroxyethoxy-2-benzothiazole sulfonamide | Rabbit | Corneal permeability coefficient in normal eyes ~2.9 x 10⁻⁶ cm/sec. nih.gov |

| 6-hydroxyethoxy-2-benzothiazole sulfonamide | Rabbit | Corneal permeability in long-duration glaucoma eyes was 1.8 times greater than in normal eyes. nih.gov |

| 6-hydroxyethoxy-2-benzothiazole sulfonamide | Rabbit | Scleral permeability was 11 times greater than corneal permeability after 4 hours. nih.gov |

Following topical administration of this compound in rabbits, a key metabolite was identified as 6-acetamido-2-benzothiazolesulfonamide. nih.gov This identification was confirmed using mass spectroscopy, high-pressure liquid chromatography (HPLC), and fluorescence scans. nih.gov

Significantly, the distribution of the parent drug and its metabolite varied within ocular tissues. Relatively high concentrations of the metabolite were found in the cornea and the iris/ciliary body, while much lower levels were detected in the aqueous humor. nih.gov The concentration of the metabolite in the iris/ciliary body was approximately two-fold higher than in the aqueous humor. nih.govarvojournals.org Furthermore, the levels of the metabolite in both the aqueous humor and the iris/ciliary body were much higher than the levels of the parent drug in these respective tissues. nih.govarvojournals.org This suggests a notable retention of the metabolite within key ocular tissues responsible for aqueous humor dynamics. nih.gov

The following table details the distribution of the metabolite:

| Ocular Tissue | Metabolite (6-acetamido-2-benzothiazolesulfonamide) Level |

| Cornea | Relatively high levels identified. nih.gov |

| Iris/Ciliary Body | Relatively high levels identified; approximately 2-fold higher than in aqueous humor. nih.govarvojournals.org |

| Aqueous Humor | Much lower levels compared to cornea and iris/ciliary body. nih.gov |

In Vitro and In Vivo Efficacy Assessments in Disease Models

The primary therapeutic target of this compound is the enzyme carbonic anhydrase. In vitro experiments have established that the inhibitory activity of aminozolamide against carbonic anhydrase B is equivalent to that of ethoxzolamide. nih.gov The inhibition of this enzyme in the ciliary processes of the eye is the mechanism by which it is expected to lower intraocular pressure (IOP). It is hypothesized that for topical activity to be effective, there must be both significant retention of the active metabolite in the iris/ciliary body and a high degree of carbonic anhydrase inhibition (over 99%). nih.govarvojournals.org

In vivo studies in rabbits have shown that this compound can significantly lower IOP. nih.gov In a study involving a single dose of a 3% suspension in a gel vehicle in 21 human subjects, a statistically significant, albeit small, effect on aqueous humor flow was observed between 2 and 7 hours after application. nih.gov However, by the 8-hour mark, this effect had dissipated, and the intraocular pressure remained unchanged in these normal volunteers. nih.gov

Metabolism Studies (General pathways)

The primary metabolic pathway for this compound in the eye involves N-acetylation. nih.gov The amino group at the 6-position of the benzothiazole (B30560) ring is converted to an acetamido group, resulting in the formation of 6-acetamido-2-benzothiazolesulfonamide. nih.gov This biotransformation occurs within ocular tissues following topical administration. nih.gov The resulting metabolite is then retained in tissues like the cornea and iris/ciliary body. nih.gov

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a 6-Amino-2-benzothiazolesulfonamide derivative, might interact with a biological target, typically a protein or enzyme.

In studies of related benzothiazole (B30560) derivatives, molecular docking has been employed to investigate their binding modes within the active sites of various enzymes. For instance, in a study on a series of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives, docking simulations were performed against the DNA gyrase of E. coli (PDB: 3G75). nih.gov The results of these simulations revealed that the compounds with the best antimicrobial activity also showed strong binding interactions with the enzyme's active site. nih.gov These interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

Similarly, docking studies on other benzothiazole-containing compounds have helped to rationalize their biological activities. For example, in the investigation of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide, molecular docking was used to predict its binding to a specific protein target (PDB: 6ZZB), providing a structural basis for its potential pharmacological effects. researchgate.net

While specific docking studies on this compound itself are not extensively detailed in the provided context, the research on analogous structures provides a clear framework for how such investigations would proceed. A typical molecular docking study would involve preparing the 3D structure of this compound and the target receptor, followed by running docking algorithms to generate various binding poses. These poses are then scored based on their predicted binding affinity, with the top-scoring poses being analyzed to identify key intermolecular interactions.

Table 1: Representative Molecular Docking Parameters for Benzothiazole Derivatives

| Parameter | Description | Example from Related Studies |

| Software | Program used to perform the docking calculations. | V-life MDS 3.5 nih.gov, Auto-dock suite, Discovery Studio Visualizer researchgate.net |

| Protein Target | The specific enzyme or receptor being investigated. | DNA gyrase (PDB: 3G75) nih.gov, Protein (PDB: 6ZZB) researchgate.net |

| Ligand Preparation | Optimization of the 3D structure of the molecule. | Energy minimization using appropriate force fields. |

| Binding Site Definition | Specification of the region on the protein where docking is performed. | Typically defined by the co-crystallized ligand or predicted active site residues. |

| Scoring Function | Algorithm used to rank the predicted binding poses. | Dock score, which estimates the binding free energy. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing ones to enhance their desired properties.

QSAR studies have been successfully applied to series of compounds structurally related to this compound. For instance, a QSAR study on a series of 2-amino-6-arylsulfonylbenzonitriles, which are HIV-1 reverse transcriptase inhibitors, utilized a variety of descriptors to build predictive models. nih.gov These descriptors included topological, geometrical, and quantum mechanical properties. nih.gov The study employed several statistical methods, such as multiple linear regression (MLR), support vector machines (SVM), and neural networks, to establish a correlation between the structural features and the anti-HIV-1 activity. nih.gov

Another study focused on 3D-QSAR modeling of 2-amino-6-aryl sulfonylbenzonitriles as non-nucleoside reverse transcriptase inhibitors. rsc.org This research used pharmacophoric descriptors to map the spatial arrangement of chemical features necessary for biological activity. rsc.org The resulting models showed good predictive power, indicating their utility in designing novel inhibitors. rsc.org Furthermore, QSAR models have been developed for 2-Amino-6-Carboxamide Benzothiazole derivatives as Lck inhibitors, demonstrating the broad applicability of this approach to benzothiazole-based compounds. researchgate.net

The development of a QSAR model for this compound would involve compiling a dataset of its derivatives with their measured biological activities. A wide range of molecular descriptors would then be calculated for each derivative, and statistical methods would be used to select the most relevant descriptors and build a predictive model. The robustness and predictive ability of the model would be assessed through internal and external validation techniques. mdpi.com

Table 2: Common Descriptors and Methods in QSAR Studies of Related Compounds

| Category | Example Descriptors/Methods | Relevance |

| Statistical Methods | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM) nih.govrsc.org | To build the mathematical relationship between structure and activity. |

| Model Validation | Cross-validation (q²), Predicted r² researchgate.net | To assess the robustness and predictive power of the QSAR model. |

| Descriptor Types | Topological, Geometrical, Quantum Mechanical, Pharmacophoric nih.govrsc.org | To numerically represent the chemical structure of the molecules. |

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the stability of a ligand-protein complex and the dynamics of their interactions, which are often not fully captured by static docking poses.

For analogues of this compound, such as 2-amino-6-arylsulphonylbenzonitriles, MD simulations have been conducted to investigate their interaction with HIV-1 reverse transcriptase. nih.gov These simulations, performed in a water environment to mimic physiological conditions, helped to understand the different interaction modes and the contributions of specific amino acid residues to the binding free energy. nih.gov The results indicated that electrostatic interactions and solvation effects play a crucial role in the binding affinity of the most potent inhibitors. nih.gov

In another study, MD simulations of novel benzo[d]thiazole derivatives targeting the LasR protein of Pseudomonas aeruginosa were performed for 200 nanoseconds. nih.gov These simulations demonstrated the ability of the compound to interact with the binding site and induce conformational changes in the protein, confirming its antagonistic action. nih.gov These studies highlight how MD simulations can be used to refine the understanding of ligand-target interactions obtained from molecular docking and to assess the stability of the complex over time. nih.govplos.org

A typical MD simulation protocol for this compound bound to a target protein would involve setting up the system in a simulation box with explicit solvent molecules and ions. The system would then be subjected to energy minimization, followed by a series of equilibration steps. Finally, a production run would be performed, during which the trajectory of the atoms is recorded for later analysis of properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy.

Table 3: Key Aspects of Molecular Dynamics Simulations for Benzothiazole Analogues

| Aspect | Description | Example from Related Studies |

| Simulation Time | The duration of the simulation. | 100 ns to 200 ns nih.govplos.org |

| Force Field | The set of parameters used to describe the potential energy of the system. | AMBER, GROMOS, CHARMM |

| Solvent Model | The representation of the solvent in the simulation. | Explicit water models (e.g., TIP3P) |

| Analysis Metrics | Quantities calculated from the trajectory to assess stability and dynamics. | RMSD, RMSF, hydrogen bond analysis nih.govplos.org |

Predictive Modeling for Drug-likeness and Bioavailability

Predictive modeling for drug-likeness and bioavailability is a critical step in the early stages of drug discovery. These models use computational methods to assess whether a compound possesses the physicochemical properties necessary to be an effective oral drug.

The concept of "drug-likeness" is often evaluated based on rules such as Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Online tools like Swiss-ADME are frequently used to calculate these properties and predict the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound. researchgate.net For example, a pharmacological analysis of a thiazole (B1198619) derivative using Swiss-ADME was conducted to evaluate its drug-likeness and ADME properties. researchgate.net

Predicting human oral bioavailability (HOBA) is a more complex challenge, as it depends on a multitude of factors including aqueous solubility, intestinal permeability, and first-pass metabolism. nih.gov In silico models for HOBA can be developed using QSAR approaches, where various physicochemical and structural descriptors are correlated with experimental bioavailability data. nih.gov Support vector machines (SVM) have been used to create predictive models for oral bioavailability based on a set of physicochemical descriptors. nih.gov These models can serve as a preliminary filter to prioritize compounds for further development. nih.gov

For this compound, a predictive analysis would involve calculating its key physicochemical properties and using established models to estimate its drug-likeness and oral bioavailability. This would provide an early indication of its potential as a drug candidate and could guide chemical modifications to improve its pharmacokinetic profile.

Table 4: Parameters for Predictive Modeling of Drug-likeness and Bioavailability

| Parameter | Description | Typical Criteria (Lipinski's Rule of Five) |

| Molecular Weight | The mass of the molecule. | ≤ 500 Da |

| LogP | A measure of the molecule's lipophilicity. | ≤ 5 |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | ≤ 10 |

| Oral Bioavailability | The fraction of an orally administered drug that reaches systemic circulation. | Predicted using QSAR or other computational models. |

Advanced Research Perspectives

Development of Isoform-Selective Inhibitors

The quest for isoform-selective inhibitors is a paramount objective in the development of safer and more effective drugs. The 6-amino-2-benzothiazolesulfonamide scaffold has proven to be a versatile starting point for creating potent inhibitors of various human carbonic anhydrase (hCA) isoforms, which are involved in a multitude of physiological and pathological processes.

Researchers have systematically modified the this compound structure to achieve selectivity for specific hCA isoforms. A key strategy involves the derivatization of the 2-amino group. For instance, a series of novel 2-aminobenzothiazole (B30445) derivatives bearing a sulfonamide at the 6-position have been synthesized and evaluated for their inhibitory effects on the cytosolic isoforms hCA I and II, as well as the tumor-associated isoforms hCA IX and XII. Many of these compounds demonstrated high potency, with inhibition constants (KIs) in the nanomolar range, particularly against the cancer-related isoforms hCA IX and XII. Molecular docking studies have been instrumental in elucidating the favorable interactions between these inhibitors and the active sites of the targeted CA isoforms, providing a rational basis for designing compounds with enhanced affinity and selectivity.

Another successful approach has been the incorporation of cyclic guanidines into the benzothiazole-6-sulfonamide framework. This has led to the development of inhibitors with notable selectivity for hCA II and the brain-associated isoform hCA VII, a promising target for the management of neuropathic pain. While some of these derivatives showed potent inhibition of hCA II and VII, they were found to be less active against the ubiquitous hCA I isoform. Structure-activity relationship (SAR) studies revealed that the nature of the substitution on the cyclic guanidine (B92328) ring significantly influences inhibitory potency and selectivity.

The following table summarizes the inhibitory activity of selected this compound derivatives against various hCA isoforms:

| Compound | Modification | Target Isoform(s) | Inhibition Constant (Ki) |

| Series 1 | Varied substituents on the 2-amino group | hCA I, II, IX, XII | Nanomolar range for IX & XII |

| Series 2 | Cyclic guanidine incorporation | hCA I, II, VII | Nanomolar range for II & VII |

These findings underscore the potential of the this compound scaffold in generating a diverse library of isoform-selective CA inhibitors with therapeutic potential for a range of diseases, including cancer and neurological disorders.

Multifunctional Agent Design Strategies

The development of multifunctional agents, or dual-target inhibitors, represents an innovative approach in drug discovery to address complex diseases with multifactorial etiologies. The this compound scaffold is being explored as a core component in the design of such hybrid molecules.

One promising strategy involves the conjugation of the this compound moiety with other pharmacophores to create a single molecule capable of modulating multiple biological targets. For example, researchers have investigated the synthesis of hybrid compounds that combine the carbonic anhydrase inhibitory properties of the benzothiazole-sulfonamide core with the ability to inhibit other enzymes or receptors implicated in disease pathways.

While specific examples of multifunctional agents directly derived from this compound are still emerging, the broader class of benzothiazoles has shown significant promise in this area. For instance, benzothiazole-phenyl analogs have been developed as dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), both of which are involved in pain and inflammation pathways. This demonstrates the feasibility of designing benzothiazole-based multifunctional agents.

The design of such agents often involves linking the primary scaffold to another active molecule via a suitable spacer. The nature and length of this linker can be critical for maintaining the desired activity at both targets. The ultimate goal is to achieve a synergistic or additive therapeutic effect, potentially leading to improved efficacy and a reduced likelihood of developing drug resistance compared to combination therapies with separate drugs.

Approaches to Overcoming Drug Resistance

Drug resistance is a major obstacle in the treatment of various diseases, including cancer and infectious diseases. The development of novel therapeutic agents that can circumvent or overcome existing resistance mechanisms is a critical area of research. While specific studies focusing on the use of this compound derivatives to overcome drug resistance are limited, the broader class of sulfonamides and benzothiazoles offers insights into potential strategies.

One general mechanism of resistance to sulfonamide antibiotics in bacteria involves mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which reduces the binding affinity of the drug. Strategies to overcome this could involve designing new sulfonamide derivatives that can effectively inhibit the mutated enzyme. This might be achieved by modifying the scaffold to interact with different residues in the active site or by designing inhibitors that have a different binding mode altogether.

In the context of cancer, drug resistance can arise from various mechanisms, including the overexpression of drug efflux pumps, alterations in drug targets, and the activation of alternative signaling pathways. The 2-aminobenzothiazole scaffold has been investigated for its potential to overcome resistance to existing anticancer drugs. For instance, some 2-aminobenzothiazole derivatives have shown the ability to inhibit the growth of cancer cell lines that are resistant to standard chemotherapeutic agents. The development of derivatives of this compound that can inhibit cancer-associated carbonic anhydrase isoforms, which are often upregulated in drug-resistant tumors, represents a promising approach to tackling this challenge.

Furthermore, the design of multifunctional agents, as discussed in the previous section, could also be a viable strategy to overcome drug resistance. By targeting multiple pathways simultaneously, these agents may be less susceptible to resistance mechanisms that rely on the alteration of a single target.

Current Challenges and Future Directions in Benzothiazole-Sulfonamide Research

Despite the significant progress in the development of this compound-based inhibitors, several challenges remain that need to be addressed to translate these promising compounds into clinical therapies.

Current Challenges:

Bioavailability and Pharmacokinetics: Achieving optimal pharmacokinetic properties, including good oral bioavailability, appropriate metabolic stability, and a favorable half-life, is a significant hurdle in drug development. The physicochemical properties of benzothiazole-sulfonamide derivatives, such as their solubility and lipophilicity, need to be carefully tuned to ensure they can reach their target in sufficient concentrations.

Selectivity: While significant strides have been made in developing isoform-selective inhibitors, achieving high selectivity, particularly among closely related carbonic anhydrase isoforms, remains a challenge. Off-target effects can lead to undesirable side effects, limiting the therapeutic window of the drug.

Clinical Translation: The path from a promising lead compound to a clinically approved drug is long and arduous. Many compounds that show excellent in vitro activity fail in preclinical or clinical development due to unforeseen toxicity, poor efficacy in vivo, or unfavorable pharmacokinetic profiles.

Future Directions:

Exploring New Therapeutic Targets: While the primary focus has been on carbonic anhydrase inhibition, the this compound scaffold could be explored for its potential to inhibit other enzymes or interact with other biological targets. High-throughput screening and computational modeling can aid in identifying new therapeutic applications for this versatile scaffold.

Advanced Drug Delivery Systems: To overcome challenges related to bioavailability and targeted delivery, the formulation of this compound derivatives into advanced drug delivery systems, such as nanoparticles or prodrugs, could be a promising avenue of research.

Structure-Based Drug Design: Continued use of structure-based drug design, including X-ray crystallography and computational modeling, will be essential for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Combination Therapies: Investigating the synergistic effects of this compound-based inhibitors in combination with other therapeutic agents could lead to more effective treatment strategies, particularly for complex diseases like cancer.

Q & A

Q. What are the optimal synthetic routes for 6-Amino-2-benzothiazolesulfonamide, and how can reaction yields be maximized?

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

- Step 1 : Condensation of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid to form the benzothiazole core .

- Step 2 : Sulfonamide functionalization via reaction with sulfonyl chlorides or sulfonic acid derivatives under controlled pH conditions .

To maximize yields: - Use anhydrous solvents (e.g., ethylene glycol) and catalytic agents (e.g., glacial acetic acid) to enhance reaction efficiency .

- Purify intermediates via recrystallization (ethanol or ethyl acetate) to minimize byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm the benzothiazole core and sulfonamide substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity and stability under aqueous conditions .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .

- First Aid : For accidental exposure:

- Skin contact: Wash with soap/water for 15 minutes .

- Inhalation: Move to fresh air; administer artificial respiration if needed .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different experimental models?

Contradictions often arise due to variations in:

- Experimental Design : Standardize assay conditions (e.g., pH, temperature) and cell lines/animal models .

- Mechanistic Studies : Use isotopic labeling or competitive binding assays to verify target specificity .

- Data Normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects or inter-lab variability .

Q. What computational modeling approaches are effective in predicting the binding interactions of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on sulfonamide’s hydrogen-bonding potential .

- Molecular Dynamics (MD) : GROMACS or AMBER for simulating binding stability under physiological conditions (e.g., solvation, temperature) .

- QSAR Modeling : Develop quantitative structure-activity relationships to predict modifications for enhanced affinity .

Q. What strategies optimize the aqueous solubility of this compound without compromising its structural integrity?

- pH Adjustment : Utilize buffered solutions (pH 7.4) to ionize the sulfonamide group (-SONH), enhancing solubility .

- Co-Solvents : Blend with DMSO (<10%) or PEG-400 to improve dissolution kinetics .

- Derivatization : Introduce hydrophilic moieties (e.g., hydroxyl or amine groups) at non-critical positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.